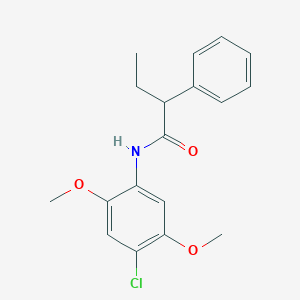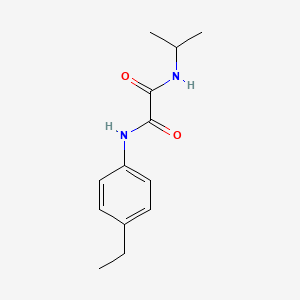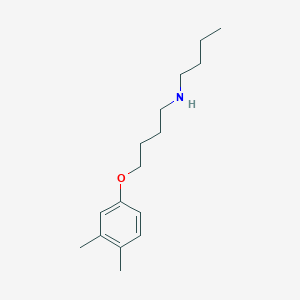
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2003 and has gained popularity as a recreational drug due to its hallucinogenic effects. However, in recent years, it has also gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide acts as a partial agonist at the 5-HT2A receptor, a subtype of the serotonin receptor. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C. Its hallucinogenic effects are thought to be due to its ability to activate these receptors and alter the activity of certain neural circuits in the brain.
Biochemical and Physiological Effects:
The exact biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide are not fully understood. However, it has been shown to increase levels of the neurotransmitter dopamine in certain regions of the brain, which may contribute to its euphoric effects. It has also been found to increase heart rate and blood pressure, which can be potentially dangerous in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide in lab experiments is its high potency, which allows for smaller doses to be used. This can be beneficial in studies where minimizing the amount of drug administered is important. However, its potential for abuse and lack of research on its long-term effects are limitations that should be considered.
Direcciones Futuras
There are several potential future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, further studies investigating its mechanism of action and long-term effects are needed to fully understand its potential benefits and risks. Finally, the development of new and improved synthesis methods could help to facilitate research on this compound.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide involves the reaction between 2C-C and 4-chloro-2,5-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with 2-phenylbutanoyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used in studies investigating the role of serotonin receptors in the brain and has shown promise in the treatment of certain psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-13(12-8-6-5-7-9-12)18(21)20-15-11-16(22-2)14(19)10-17(15)23-3/h5-11,13H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSYKXHKLKHRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2,3-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5050103.png)

![1-(4-methylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050120.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B5050127.png)
![4-allyl-1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5050128.png)

![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5050145.png)

![4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5050154.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5050156.png)
![N-(4-{[3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]methyl}phenyl)acetamide](/img/structure/B5050157.png)
![1-(2-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5050167.png)
